Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a cyclohexylcarbonyl group and a methyl group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical processes, primarily involving the acylation of piperidine derivatives. It has been referenced in patents and scientific literature for its utility in treating degenerative and inflammatory diseases, highlighting its relevance in pharmaceutical research .
Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- is classified as an organic heterocyclic compound due to its nitrogen-containing ring structure. It falls under the category of amines and is specifically categorized as a substituted piperidine.
The synthesis of Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- typically involves the acylation of 4-methylpiperidine with cyclohexanecarbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- has the molecular formula . Its structure consists of a six-membered piperidine ring with a cyclohexylcarbonyl group attached to one nitrogen atom and a methyl group at the 4-position.
Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- can participate in various chemical reactions typical of amines and carbonyl compounds. These include nucleophilic acyl substitution reactions, where it can react with electrophiles due to its nucleophilic nitrogen atom.
The mechanism of action for Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- primarily involves its interaction with biological targets such as receptors or enzymes. As a piperidine derivative, it may modulate neurotransmitter systems or act as an enzyme inhibitor.
Piperidine, 1-(cyclohexylcarbonyl)-4-methyl- has several scientific applications:
The stereoselective construction of the chiral center at C4 of 1-(cyclohexylcarbonyl)-4-methylpiperidine employs transition-metal-catalyzed hydrogenation and enantioselective de novo ring formation. Pyridine precursors serve as key starting materials for asymmetric hydrogenation, where heterogeneous catalysts like ruthenium-BINAP systems achieve enantiomeric excess (ee) >95% via outer-sphere hydride transfer mechanisms [6]. For C4-methylated intermediates, iridium catalysts with P,N-ligands enable enantioselective reduction of 2-substituted pyridinium salts, as demonstrated in the synthesis of 11β-hydroxysteroid dehydrogenase inhibitors [6]. The enantiomeric purity is quantified using:
$$ ee = \frac{[R] - [S]}{[R] + [S]} \times 100\% $$
Chiral pool approaches leverage terpenoid-derived auxiliaries or enantiopure amino acids to install stereocenters prior to piperidine cyclization. For example, (R)-pulegone-derived enolates undergo Michael addition with nitroalkenes, followed by reductive cyclization to yield 4-methylpiperidines with >98% diastereoselectivity [9].
Table 1: Catalytic Systems for Asymmetric Piperidine Synthesis
| Substrate Class | Catalyst | ee (%) | Key Mechanism |
|---|---|---|---|
| 4-Alkylpyridinium salts | Ir(I)/P,N-ligand complex | 92–98 | Enantioselective enamine protonation |
| 2,6-Disubstituted pyridines | Ru-TiO₂/melamine nanocomposite | 89–95 | Surface-mediated hydride transfer |
| Fluorinated pyridines | Pd/C with (S)-SegPhos | 94 | Chemoselective axial fluorine retention |
Notably, organocatalytic strategies using proline-derived catalysts facilitate intramolecular aldol reactions to form piperidine rings with enantioselectivities of 80–90% ee, though substrate scope limitations exist for sterically hindered 4-methyl derivatives [9].
Lactamization of N(cyclohexylcarbonyl)-4-aminopentanoic acid precursors provides direct access to the target scaffold. Steric direction governs diastereoselectivity, where the bulky cyclohexylcarbonyl group favors equatorial positioning, inducing trans-lactam formation via kinetic control. Solvent polarity critically influences stereochemical outcomes: nonpolar solvents (toluene) enhance trans/cis ratios to 12:1, while polar aprotic solvents (DMF) reduce selectivity to 3:1 due to disrupted transition-state organization [1] [5].
Activation protocols include:
Table 2: Lactamization Conditions for 1-(Cyclohexylcarbonyl)-4-Methylpiperidin-2-one
| Activation Method | Temperature (°C) | Solvent | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Mixed anhydride | −78 | THF | 12:1 | 85 |
| DCC/DMAP | 25 | CH₂Cl₂ | 7:1 | 72 |
| Mitsunobu | 0 | Toluene | 1:3.5 | 68 |
In situ crystallography studies confirm that trans-isomers adopt chair conformations with equatorial C4-methyl groups, while cis-isomers exhibit boat conformations with 1,3-diaxial strain [5].
Functionalization of the piperidine ring in 1-(cyclohexylcarbonyl)-4-methylpiperidine requires chemoselective reduction to preserve the amide bond. Transfer hydrogenation with ammonium formate/Pd/C selectively reduces alkenyl substituents at C3 without cleaving the N-acyl linkage, achieving >95% conversion in ethanol reflux [6]. For stereocontrolled saturation, palladium-catalyzed hydrogenation under 50 psi H₂ generates all-cis-4-methylpiperidines with diastereomeric ratios >20:1, leveraging the directing effect of the C4-methyl group [6].
Critical substrate-specific adaptations include:
Table 3: Reduction Methods for Piperidine Intermediates
| Target Bond | Catalyst System | Conditions | Selectivity |
|---|---|---|---|
| C=C in 4-allyl derivatives | Pd/C–HCO₂NH₄ | EtOH, 80°C | >95% alkane formation |
| Pyridine to piperidine | NiSi/TiO₂ | H₂ (30 bar), H₂O, 120°C | 99% cis-4-methylpiperidine |
| Enantioselective C=N | Ru-(S)-BINAP/diamine | iPrOH/KOH, 30°C | 97% ee (S configuration) |
Covalent chiral auxiliaries enable absolute stereocontrol at C4 of the piperidine ring. Evans oxazolidinones and Oppolzer sultams are grafted onto 4-methyl-3-oxopiperidine precursors, directing diastereoselective alkylation with methyl iodide. The auxiliary’s steric shield forces enolization to the Re face, achieving de >99% in lithium enolate formations [9]. Post-alkylation, hydrolytic auxiliary removal (LiOH/H₂O₂) yields S-4-methylpiperidines without racemization [1].
Three-step auxiliary workflow:
Non-covalent auxiliaries include chiral ammonium salts that template intramolecular reductive amination. Cinchona-derived phase-transfer catalysts organize keto-iminium intermediates for sodium borohydride reduction, producing 4-methylpiperidines with 85–90% ee [9]. The N-cyclohexylcarbonyl group enhances stereodifferentiation by forming hydrogen bonds with the chiral catalyst.
Limitations and resolutions: Though Oppolzer sultams provide excellent stereocontrol, their bulk impedes reactions with sterically encumbered 3,5-disubstituted piperidines. Resolution alternatives include enzymatic separation using lipase-catalyzed acylations (e.g., Pseudomonas fluorescens lipase achieves 49% yield with 99% ee for R enantiomers) [1].
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5